(E)-N-(3-Ethynylphenyl)-2-(4-methylphenyl)ethenesulfonamide
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Overview
Description
Scientific Research Applications
Anti-inflammatory and Anticancer Applications
One significant area of application for derivatives of (E)-N-(3-Ethynylphenyl)-2-(4-methylphenyl)ethenesulfonamide is in the development of anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. For instance, a series of novel derivatives were synthesized and evaluated for these activities. It was discovered that certain compounds exhibited anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib. Moreover, some derivatives showed modest inhibition of HCV NS5B RdRp activity, suggesting their potential as therapeutic agents (Ş. Küçükgüzel et al., 2013).
Endothelin Antagonists
Another application involves the synthesis and pharmacological evaluation of biphenylsulfonamide endothelin antagonists. Through structural modifications, derivatives with enhanced binding and functional activity against endothelin-A (ETA) selective antagonists were developed. These compounds demonstrated oral activity in inhibiting the pressor effect caused by ET-1 infusion in rats, indicating their potential in cardiovascular therapies (N. Murugesan et al., 1998).
Anticancer Agents Targeting Microtubule Formation
A series of novel (E)-N-aryl-2-arylethenesulfonamides were synthesized and evaluated for their anticancer activity. Certain compounds showed potent cytotoxicity against a wide spectrum of cancer cell lines, including drug-resistant ones. These findings highlight the potential of these derivatives as anticancer agents, particularly through their ability to disrupt microtubule formation and arrest cells in the mitotic phase (M. Reddy et al., 2013).
Antimicrobial and Enzyme Inhibition
Derivatives of this compound were also synthesized and evaluated for their antimicrobial activity and enzyme inhibition potential. These compounds exhibited moderate to good activities against Gram-negative and Gram-positive bacteria and showed enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes (Aziz‐ur‐Rehman et al., 2014).
Nonlinear Optical Properties
Furthermore, the synthesis and characterization of 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonate compounds revealed their potential as candidates for optical limiting applications. These findings suggest applications in the field of materials science, particularly in developing materials with nonlinear optical properties (P. Ruanwas et al., 2010).
Mechanism of Action
Properties
IUPAC Name |
(E)-N-(3-ethynylphenyl)-2-(4-methylphenyl)ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c1-3-15-5-4-6-17(13-15)18-21(19,20)12-11-16-9-7-14(2)8-10-16/h1,4-13,18H,2H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMQFFRIBPAZCB-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=CC(=C2)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=CC(=C2)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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